molecular formula C13H13FO2 B6605130 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166616-44-8

1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6605130
CAS No.: 2166616-44-8
M. Wt: 220.24 g/mol
InChI Key: XVOKVOJOPMIENA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (4F-BCH) is an organic compound with a wide range of potential applications in research and development. It is a monofluorinated bicyclic heterocyclic compound with a structure that contains both a phenyl and a bicyclohexane ring. 4F-BCH has been studied for its utility as a synthetic precursor, as a catalyst in organic synthesis, and as a biologically active compound. In

Scientific Research Applications

1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its utility as a synthetic precursor and as a catalyst in organic synthesis. It has been used as a precursor in the synthesis of various compounds, including pyrrolizidines, polycyclic aromatic hydrocarbons, and quinolines. It has also been used as a catalyst in the synthesis of various compounds, including quinolines, pyrrolizidines, and polycyclic aromatic hydrocarbons. Additionally, this compound has been studied for its potential as an active pharmaceutical ingredient (API) for the treatment of various diseases, including cancer and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is not known, but it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation, pain, and fever. It is believed that this compound inhibits the activity of COX-2 by binding to it and preventing it from producing prostaglandins.
Biochemical and Physiological Effects
In vitro studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory molecules such as cytokines and chemokines, and to reduce the growth of cancer cells. Additionally, it has been shown to protect neurons from damage due to oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used as a precursor for the synthesis of various compounds. One limitation of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

In the future, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of new compounds with potential therapeutic applications. It could also be used as a catalyst in the synthesis of various compounds, including polycyclic aromatic hydrocarbons and quinolines. Finally, further research could be conducted to better understand the exact mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be synthesized via a variety of methods. The most common method is a three-step reaction involving the condensation of an aromatic aldehyde, 4-fluorophenylacetaldehyde, with cyclohexanone in the presence of an acid catalyst, followed by an acid-catalyzed cyclization reaction, and finally a hydrolysis reaction. This method has been used to synthesize both the pure compound and a variety of analogs. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of an acid catalyst, and the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base catalyst.

Properties

IUPAC Name

1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKVOJOPMIENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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